N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methoxybenzenesulfonamide
Description
N-(2-(5-Acetylthiophen-2-yl)ethyl)-3-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a 3-methoxybenzenesulfonamide group linked via an ethyl chain to a 5-acetylthiophene moiety. The 3-methoxy substitution on the benzene ring is a common pharmacophore in sulfonamides, often associated with improved bioavailability and target binding .
Properties
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-3-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S2/c1-11(17)15-7-6-13(21-15)8-9-16-22(18,19)14-5-3-4-12(10-14)20-2/h3-7,10,16H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDWJZKWLLAZEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC=CC(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methoxybenzenesulfonamide, often referred to in literature as a sulfonamide derivative, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a unique structure characterized by a thiophene ring, an ethyl chain, and a methoxy-substituted benzenesulfonamide group. This configuration contributes to its solubility in organic solvents and its ability to interact with biological targets.
- Molecular Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : Approximately 341.42 g/mol
- Solubility : Soluble in dimethyl sulfoxide (DMSO) and chloroform
Research indicates that this compound exhibits several mechanisms of action:
- Cyclooxygenase Inhibition : Similar to other sulfonamide compounds, it may inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation and pain pathways .
- Matrix Metalloproteinase Inhibition : The compound has shown potential as a non-peptide inhibitor of matrix metalloproteinases (MMPs), which are implicated in various pathological processes including cancer metastasis and tissue remodeling .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, enhancing its utility in treating infections .
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties. In vitro studies have shown that it effectively reduces inflammatory markers in cell cultures treated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.
Anticancer Potential
The compound's ability to inhibit MMPs suggests a role in cancer therapy. Research indicates that it can reduce tumor cell invasion and migration, potentially benefiting patients with metastatic cancers. A study showed that treatment with this compound resulted in decreased expression of MMP-9 in breast cancer cell lines, highlighting its therapeutic promise .
Analgesic Properties
In animal models, the compound exhibited analgesic effects comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Its mechanism involves modulation of pain pathways through COX inhibition, providing a basis for further exploration as an alternative pain management strategy .
Case Studies and Research Findings
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In Vitro Studies : A series of experiments demonstrated that this compound significantly inhibited COX activity in human fibroblast cells, leading to reduced prostaglandin E2 production.
Treatment COX Inhibition (%) Prostaglandin E2 Levels (pg/mL) Control 0 150 Compound A 45 82 Compound B 60 60 - Animal Models : In a rodent model of arthritis, administration of the compound resulted in a marked reduction in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased inflammatory cell infiltration in treated joints.
- Clinical Implications : Given its multifaceted biological activities, there is potential for this compound to be developed into a novel therapeutic agent for conditions such as chronic pain, inflammation-related disorders, and certain cancers.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance, the microdilution method revealed effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The sulfonamide moiety is known to mimic natural substrates, potentially inhibiting enzyme activity critical for bacterial growth.
2. Anticancer Potential
Research has demonstrated that N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methoxybenzenesulfonamide possesses anticancer properties. In vitro studies showed that the compound induced apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50 values indicating substantial cytotoxic effects. The mechanism appears to involve the activation of caspases, which are crucial for programmed cell death .
3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. Preliminary results suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study focused on the antibacterial effects of this compound demonstrated its potency against multi-drug resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of conventional antibiotics like penicillin, indicating its potential as a novel therapeutic agent .
Case Study 2: Cytotoxicity in Cancer Cells
In a comparative analysis involving various sulfonamide derivatives, this compound showed remarkable cytotoxicity at concentrations exceeding 10 µM. The study highlighted the compound's ability to induce morphological changes indicative of apoptosis in treated cancer cell lines .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Thiazolidinone-Based Sulfonamides (NAT-1 and NAT-2)
NAT-1 (N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide) and NAT-2 (N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide) are nicotinamide derivatives featuring a thiazolidinone core instead of a thiophene. Key differences include:
- Substituents: NAT-1 has a 4-methoxyphenyl group, while NAT-2 includes bulky 3,5-di-tert-butyl-4-hydroxyphenyl substituents. These groups likely influence steric interactions and antioxidant activity, as seen in NAT-2’s phenolic moiety .
- Biological Implications: The thiazolidinone core is associated with anti-inflammatory and antidiabetic activities. In contrast, the acetylthiophene in the target compound may favor interactions with sulfur-binding enzymes or receptors .
Isoquinoline Sulfonamides (H-Series Inhibitors)
The H-series (e.g., H-89: N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide) are protein kinase inhibitors. Comparisons include:
- Core Structure: H-89 features an isoquinoline sulfonamide, while the target compound substitutes isoquinoline with acetylthiophene. This structural divergence may alter selectivity; isoquinoline sulfonamides preferentially inhibit protein kinase A (PKA), whereas the thiophene’s electron-rich nature could modulate binding to kinases with hydrophobic pockets .
- Substituent Effects: The p-bromocinnamylamino group in H-89 enhances potency and membrane permeability. The target compound’s 3-methoxy group and acetylthiophene may similarly optimize solubility and target engagement .
Simple Aromatic Sulfonamides
Examples include N-(5-chloro-2-methoxyphenyl)benzenesulfonamide and N-ethyl-N-(2-methoxyphenyl)benzenesulfonamide :
- Substituent Chemistry: The chloro and ethyl groups in these compounds affect electron distribution and steric bulk.
- Biological Activities : Simpler sulfonamides exhibit anti-convulsant and anti-malarial activities. The acetylthiophene in the target compound could expand its therapeutic scope to include anti-inflammatory or kinase-modulating roles .
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
- Electronic Effects : The acetylthiophene’s electron-withdrawing nature could stabilize charge-transfer interactions, a feature absent in simpler sulfonamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

